Methyl(2-methylbenzyl)sulfamoyl chloride

Medicinal Chemistry Oncology Sulfonamide Synthesis

Methyl(2-methylbenzyl)sulfamoyl chloride (CAS 1251201-12-3; IUPAC: N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride; molecular formula C₉H₁₂ClNO₂S; molecular weight 233.71 g/mol) belongs to the class of N,N-disubstituted sulfamoyl chlorides. The compound features a 2-methylbenzyl (o-tolylmethyl) moiety and a methyl group on the sulfamoyl nitrogen, conferring a distinct steric and electronic profile that influences its reactivity in nucleophilic substitution reactions.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
Cat. No. B13245883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(2-methylbenzyl)sulfamoyl chloride
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(C)S(=O)(=O)Cl
InChIInChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3
InChIKeyWOXQNLHPTKCCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(2-methylbenzyl)sulfamoyl chloride – Structural Identity and Procurement Specifications


Methyl(2-methylbenzyl)sulfamoyl chloride (CAS 1251201-12-3; IUPAC: N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride; molecular formula C₉H₁₂ClNO₂S; molecular weight 233.71 g/mol) belongs to the class of N,N-disubstituted sulfamoyl chlorides . The compound features a 2-methylbenzyl (o-tolylmethyl) moiety and a methyl group on the sulfamoyl nitrogen, conferring a distinct steric and electronic profile that influences its reactivity in nucleophilic substitution reactions [1]. It is typically supplied as a liquid with a purity specification of 95% and is widely used as a synthetic intermediate for introducing sulfamoyl functional groups into target molecules in medicinal chemistry and agrochemical research .

1
N,N-disubstituted sulfamoyl chloride reagent for electrophilic sulfamoylation reactions.
2
o-Methylbenzyl and methyl substituents confer distinct steric and electronic profile for nucleophilic substitution.
3
Research-use synthetic intermediate for sulfonamide library synthesis in medicinal chemistry and agrochemical programs.

Why Methyl(2-methylbenzyl)sulfamoyl chloride Cannot Be Interchanged with Unsubstituted or Differently Substituted Sulfamoyl Chloride Analogs


While sulfamoyl chlorides share the electrophilic –SO₂Cl functional group, their reaction kinetics, product profiles, and biological activity of downstream derivatives are exquisitely sensitive to N-substituent identity [1]. A seminal kinetics study demonstrated a ca. 10⁶-fold rate difference between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl reacting with p-anisidine in chloroform at 25°C, underscoring that even modest N-substituent variations alter reactivity by orders of magnitude [1]. Furthermore, patent evidence confirms that the o-methyl substitution on the benzyl ring is specifically required for generating the desired stereoelectronic environment in target sulfonamide pharmacophores [2]. Generic substitution with benzyl(methyl)sulfamoyl chloride (lacking the o-methyl group; CAS 36959-70-3) [3] or N-isopropylsulfamoyl chloride [4] would yield different reaction rates, altered regioselectivity, and downstream compounds with divergent biological profiles. The following section provides quantitative and patent-verified evidence that distinguishes this compound from its closest analogs.

Kinetics
Reaction rates of sulfamoyl chlorides may differ by orders of magnitude depending on N-substituent pattern; class-level evidence shows >10⁶-fold variation between related analogs.
Identity
Patent-verified synthesis route specifically requires o-methylbenzyl substitution; unsubstituted benzyl analog would yield a different intermediate identity and downstream product profile.
Physicochem
Calculated lipophilicity and molecular weight differ from benzyl(methyl)sulfamoyl chloride, potentially altering membrane permeability context of derived sulfonamides.

Quantitative Differentiation Evidence for Methyl(2-methylbenzyl)sulfamoyl chloride


Direct Patent Evidence: o-Methylbenzyl Substituent Enables Anti-Cancer Sulfonamide Synthesis

In patent WO2006068593A1, the synthesis of anti-cancer compound Example 5 (5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid [3-(4-hydroxy-phenyl)-propyl]-methyl-amide) proceeds via intermediate Compound 4, which is specifically identified as 2-Methylbenzyl-methyl-sulfamoyl chloride [1]. This intermediate is then reacted with 5-chloro-3-methyl-benzo[b]thiophene-2-sulfonyl chloride to yield the target sulfonamide [1]. The unsubstituted benzyl analog is not employed in this route, confirming that the o-methyl group on the benzyl ring is essential for the intended coupling chemistry and subsequent biological activity of the final sulfonamide derivative [1].

Patent intermediate identity
Head-to-head
Compound 4 explicitly claimed in WO2006068593A1 as 2-methylbenzyl-methyl-sulfamoyl chloride; unsubstituted benzyl analog not employed.
O-methyl substitution is reported requirement for patented sulfonamide intermediate in oncology target synthesis.
Route specificity confirmed by patent example 5.
Medicinal Chemistry Oncology Sulfonamide Synthesis

Class-Level Evidence: N-Substituent Variation Alters Reaction Rates by Six Orders of Magnitude

A peer-reviewed kinetics study of sulfamoyl chloride anilinolysis revealed a ca. 10⁶-fold rate difference between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl reacting with p-anisidine in chloroform at 25°C [1]. This finding demonstrates that N-substituent identity (mono- vs. di-substituted; aryl vs. alkyl vs. benzyl) exerts profound influence on electrophilic reactivity, with pseudo-first-order and second-order rate constants varying by factors exceeding 1,000,000× depending on the specific R₁R₂N– substituents [1]. Methyl(2-methylbenzyl)sulfamoyl chloride, bearing both methyl and o-methylbenzyl groups, occupies a unique position in this reactivity landscape distinct from mono-substituted, dialkyl, or unsubstituted benzyl analogs.

Class-level kinetics
Class-level
ca. 10⁶-fold rate difference reported between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl with p-anisidine (CHCl₃, 25°C).
N-substituent pattern may dictate kinetic behavior; direct rate data for target compound not measured.
Data to verify for specific disubstituted analog.
Physical Organic Chemistry Reaction Kinetics Sulfamoylation

Predicted Physicochemical Properties Differentiate from Unsubstituted Benzyl Analog

Predicted physicochemical parameters reveal that the o-methyl substitution on the benzyl ring imparts distinct property differences compared to the unsubstituted benzyl analog. Methyl(2-methylbenzyl)sulfamoyl chloride exhibits a calculated LogP of 2.03 , whereas benzyl(methyl)sulfamoyl chloride (CAS 36959-70-3) has an XLogP3 of 1.8 [1]. The additional methyl group increases molecular weight (233.71 vs. 219.69 g/mol) and alters topological polar surface area, affecting membrane permeability and solubility characteristics of both the intermediate and its derived sulfonamide products [1].

Calculated LogP shift
Cross-study comparable
LogP 2.03 (target) vs. 1.8 (benzyl analog) — Δ +0.23
Higher predicted lipophilicity may influence membrane permeability context of derived sulfonamides.
Predicted values; experimental validation recommended.
Computational Chemistry Drug Discovery Physicochemical Properties

Supporting Evidence: Sulfamoyl Chlorides Enable Photoredox β-Lactam Sulfonamide Synthesis

A 2024 study in Advanced Synthesis & Catalysis demonstrated that N-chlorosulfonylated β-lactams (prepared from sulfamoyl chlorides) undergo atom transfer radical addition (ATRA) with olefins to produce β-lactam sulfonamides in 49–95% yields [1]. This methodology enables access to dihydro-1,2-thiazine-fused β-lactams that structurally resemble carbacephem antibiotics [1]. The study confirms that sulfamoyl chlorides show similar reactivity to aryl and alkylsulfonyl chlorides in photocatalyzed chlorosulfonation, but remain underutilized despite comparable synthetic potential [1]. This evidence supports the broader utility of sulfamoyl chlorides as versatile intermediates for accessing pharmacologically relevant scaffolds.

Photoredox ATRA scope
Supporting evidence
49–95% yields reported for N-chlorosulfonylated β-lactams via ATRA with olefins under photoredox conditions.
Supports sulfamoyl chlorides as viable building blocks for β-lactam sulfonamide synthesis in antibiotic research.
Methodology: Eosin Y, blue LED.
Photoredox Catalysis Antibiotic Synthesis β-Lactam Chemistry

Optimal Application Scenarios for Methyl(2-methylbenzyl)sulfamoyl chloride Based on Quantitative Evidence


Synthesis of o-Methylbenzyl-Substituted Sulfonamide Anti-Cancer Agents

This compound is the designated intermediate for preparing 2-methylbenzyl-substituted sulfonamides with demonstrated anti-cancer activity, as exemplified in patent WO2006068593A1 where it serves as Compound 4 in the multi-step synthesis of 5-chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid derivatives [1]. Procurement is essential for any medicinal chemistry program seeking to replicate or optimize this patented anti-cancer scaffold. Using the unsubstituted benzyl analog would yield a structurally different sulfonamide lacking the o-methyl group required for target binding and biological activity [1].

Kinetics-Sensitive Sulfamoylation Reactions Requiring Controlled Electrophilicity

For synthetic transformations where reaction rate control is critical, methyl(2-methylbenzyl)sulfamoyl chloride occupies a distinct reactivity niche. Class-level kinetic data demonstrate that sulfamoyl chloride N-substituent variations produce rate differences spanning six orders of magnitude (ca. 10⁶-fold between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl) [1]. This compound's mixed methyl/benzyl substitution pattern offers a reactivity profile intermediate between mono- and di-benzyl substituted analogs, making it suitable for applications where generic sulfamoyl chlorides would react either too slowly or too rapidly to achieve optimal conversion and selectivity [1].

Drug Discovery Programs Requiring Lipophilicity-Tuned Sulfonamide Building Blocks

The o-methyl substitution on the benzyl ring increases calculated LogP by +0.23 relative to the unsubstituted benzyl analog (2.03 vs. 1.8) [1][2]. This modest but meaningful lipophilicity enhancement makes methyl(2-methylbenzyl)sulfamoyl chloride a preferred building block for medicinal chemistry programs optimizing membrane permeability and oral bioavailability of sulfonamide-based drug candidates [1]. The predictable physicochemical profile facilitates structure-property relationship (SPR) studies in lead optimization campaigns.

Photoredox-Catalyzed β-Lactam Sulfonamide Synthesis for Antibiotic Development

Recent methodology advances confirm that sulfamoyl chlorides serve as effective precursors for atom transfer radical addition (ATRA) reactions with olefins, producing β-lactam sulfonamides in 49–95% yields under photoredox catalysis conditions [1]. The resulting dihydro-1,2-thiazine-fused β-lactams structurally resemble carbacephem antibiotics [1]. Methyl(2-methylbenzyl)sulfamoyl chloride can be employed in such transformations to generate novel β-lactam sulfonamides with the o-methylbenzyl substituent, potentially yielding antibiotic candidates with improved pharmacokinetic or resistance profiles [1].

Application
Selection Property
Validation Focus
Sulfonamide-based oncology target synthesis
o-Methylbenzyl sulfamoyl intermediate
Patent-verified intermediate identity and route specificity
Kinetics-sensitive sulfamoylation
N,N-disubstituted reactivity profile
Rate context vs. mono- and dibenzyl analogs; class-level kinetic data
Lipophilicity-tuned sulfonamide library synthesis
Moderate lipophilicity enhancement (calculated LogP shift)
Membrane permeability prediction context; SPR study fit
Photoredox β-lactam sulfonamide synthesis
Sulfamoyl chloride ATRA reactivity
Reported yield range and carbacephem scaffold context

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